molecular formula C8H9NO4S B1621510 1-Methyl-4-(nitromethylsulfonyl)benzene CAS No. 51351-89-4

1-Methyl-4-(nitromethylsulfonyl)benzene

Cat. No. B1621510
CAS RN: 51351-89-4
M. Wt: 215.23 g/mol
InChI Key: HXKBRXCBGUYTGS-UHFFFAOYSA-N
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Description

1-Methyl-4-(nitromethylsulfonyl)benzene is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 g/mol . The IUPAC name for this compound is 1-methyl-4-(nitromethylsulfonyl)benzene .


Synthesis Analysis

A continuous-flow process for selective nitration of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow reactor in 98% yield is described . The continuous-flow mononitration ran well in adiabatic condition with 80 wt% sulfuric acid, and residence time was reduced to 5 s .


Molecular Structure Analysis

The InChI representation of 1-Methyl-4-(nitromethylsulfonyl)benzene is InChI=1S/C8H9NO4S/c1-7-2-4-8 (5-3-7)14 (12,13)6-9 (10)11/h2-5H,6H2,1H3 . The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)C [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

1-Methyl-4-(nitromethylsulfonyl)benzene has a molecular weight of 215.23 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 88.3 Ų .

Scientific Research Applications

  • 1-Naphthols : These compounds have been studied for their potential use in multifunctional material systems (MFMS). They were found to have good stability and useful properties when used in composite materials. The study involved computational modeling to understand how the type and position of a substituent influence the reactivity and properties of 1-naphthols.

  • (4-Nitrophenyl)sulfonyltryptophan (DNSPA) : This novel sulfonamide compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. The slow evaporation method was used to form single crystals of the compound from a methanolic solution.

properties

IUPAC Name

1-methyl-4-(nitromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKBRXCBGUYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371977
Record name Benzene, 1-methyl-4-[(nitromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(nitromethylsulfonyl)benzene

CAS RN

51351-89-4
Record name Benzene, 1-methyl-4-[(nitromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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